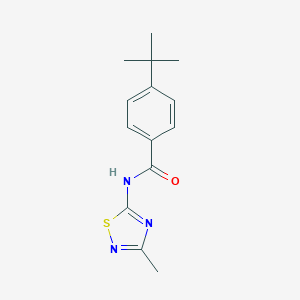![molecular formula C23H27N3O5 B257502 2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B257502.png)
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA, and it is a selective antagonist of glutamate transporters.
Mecanismo De Acción
TBOA is a selective antagonist of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). Glutamate transporters are responsible for removing glutamate from the synaptic cleft and maintaining its concentration within a narrow range. TBOA inhibits the activity of EAAT2, leading to an increase in extracellular glutamate levels and subsequent excitotoxicity.
Biochemical and Physiological Effects:
TBOA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TBOA can induce excitotoxicity and oxidative stress in neuronal cells. In vivo studies have shown that TBOA can exacerbate neuronal damage in animal models of stroke and traumatic brain injury. TBOA has also been shown to have anti-tumor effects in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA has several advantages for use in lab experiments. It is a highly specific inhibitor of EAAT2, making it a valuable tool for studying the role of glutamate transporters in various physiological and pathological conditions. TBOA is also relatively stable and can be easily synthesized in large quantities. However, TBOA has some limitations, including its potential toxicity and non-specific effects on other glutamate transporters.
Direcciones Futuras
TBOA has several potential future directions for scientific research. One area of interest is the development of TBOA-based therapies for neurological disorders such as epilepsy and stroke. Another area of interest is the use of TBOA as a tool for studying the role of glutamate transporters in cancer biology. Additionally, TBOA may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of TBOA involves a multi-step process that includes the reaction of 4-tert-butylphenol with 4-chlorobenzaldehyde to form 4-(4-tert-butylphenoxy)benzaldehyde. This intermediate is then reacted with 3,4-dimethoxyphenylhydrazine to form 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine. The final step involves the reaction of the oxadiazole intermediate with 2-bromo-N-(tert-butoxycarbonyl)propionamide to form TBOA.
Aplicaciones Científicas De Investigación
TBOA has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its transport is critical for maintaining proper synaptic transmission. TBOA has been used to study the role of glutamate transporters in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
|---|---|
Fórmula molecular |
C23H27N3O5 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C23H27N3O5/c1-14(30-17-10-8-16(9-11-17)23(2,3)4)22(27)24-21-20(25-31-26-21)15-7-12-18(28-5)19(13-15)29-6/h7-14H,1-6H3,(H,24,26,27) |
Clave InChI |
RQEKMAYGEUCDBO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)
![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)


![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B257454.png)
![6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)